molecular formula C15H17N3OS B2651482 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 521318-58-1

2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2651482
CAS No.: 521318-58-1
M. Wt: 287.38
InChI Key: ZHLQHNBPTZADGL-UHFFFAOYSA-N
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Description

2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at the 3-position, linked via a sulfanyl (-S-) group to a pyrrolidin-1-yl ethanone moiety. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties, owing to their electron-deficient aromatic systems capable of π-π stacking and hydrogen bonding . The pyrrolidine ring, a five-membered amine, enhances solubility and bioavailability, while the sulfanyl linker may influence redox properties or serve as a hydrogen-bond acceptor .

Based on analogous compounds (e.g., ), synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions to attach the sulfanyl-ethanone-pyrrolidine moiety to the quinoxaline scaffold.

Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-15(17-13-7-3-2-6-12(13)16-11)20-10-14(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLQHNBPTZADGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pyrrolidinyl ethanone moiety can interact with various receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic systems, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one Quinoxaline 3-Methyl, sulfanyl linker C15H17N3OS* ~287.39* High purity (95%); pyrrolidine enhances solubility
2-{[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (BG15329) Pyridazine 3-Nitrophenyl, sulfanyl linker C16H16N4O3S 344.39 Nitro group increases reactivity; commercial availability
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophene-2-yl)ethan-1-one 1,2,4-Triazine 5,6-Diphenyl, thiophene C19H18F2N4OS2 420.51 Fluorine atoms enhance lipophilicity; triazine core for π-stacking
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline 1-Methyl, pyrrolidin-2-one C13H14N3O 228.27* Antimicrobial activity; lactam structure improves stability
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5b) Phenyl tert-Butyl, difluoro C16H22F2NO 282.17 (HRMS) Fluorination alters electronic properties; tert-butyl enhances steric bulk

*Calculated based on structural analysis.

Key Observations

Heterocyclic Core Variations: The quinoxaline core in the target compound (electron-deficient) contrasts with pyridazine (BG15329, ) and 1,2,4-triazine (), which differ in nitrogen atom positioning and electronic properties. Quinoxalines are more rigid and planar, favoring intercalation in biological targets . Pyrrolidin-2-one () introduces a lactam ring, enhancing hydrogen-bonding capacity compared to the target’s pyrrolidin-1-yl ethanone .

Substituent Effects: The 3-methyl group on the quinoxaline (target compound) increases lipophilicity compared to the 3-nitrophenyl group in BG15329, which introduces polar nitro functionality . Fluorine atoms () improve metabolic stability and membrane permeability but may reduce solubility .

Synthetic Approaches :

  • Pd-catalyzed α-arylation () and green synthesis () are common for pyrrolidine-containing compounds. The target compound may be synthesized via similar coupling reactions .

Biological Activity

The compound 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline moiety and subsequent modifications to introduce the pyrrolidine and sulfanyl groups. The synthetic pathway may include:

  • Formation of Quinoline Derivative : Starting from 3-methylquinoxalin-2(1H)-one.
  • Sulfanylation : Introduction of the sulfanyl group to form the desired thioether.
  • Pyrrolidine Attachment : Reacting with appropriate pyrrolidine derivatives to yield the final product.

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-methylquinoxaline have shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 2.1 to 9.8 µM . The compound 11e, a derivative closely related to our compound of interest, demonstrated an ability to induce apoptosis and arrest cell cycle progression at the G2/M phase.

The anticancer activity is believed to be mediated through inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibitory assays revealed that certain derivatives exhibit IC50 values as low as 2.9 µM , indicating strong potential as VEGFR-2 inhibitors .

Neuropharmacological Effects

In addition to anticancer properties, compounds containing pyrrolidine rings have been investigated for their anticonvulsant activities. For example, a related thiazole-integrated pyrrolidinone showed significant efficacy in picrotoxin-induced convulsion models, with an effective dose (ED50) of 18.4 mg/kg . This suggests that the structural features present in this compound may enhance neuroprotective effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific functional groups significantly influence the biological activity of quinoxaline derivatives:

CompoundStructureIC50 (µM)Activity
11e3-Methylquinoxaline derivative2.1 - 9.8Cytotoxicity against HepG2/MCF7
12gSimilar structure with modifications5.4VEGFR-2 inhibition
Analogue 2Thiazole-pyrrolidine derivative18.4 mg/kgAnticonvulsant activity

Case Study 1: Cytotoxicity Evaluation

In vitro studies have shown that compound 11e significantly induces apoptosis in HepG2 cells, increasing caspase activity and decreasing Bcl-2 levels by over threefold compared to control cells . These findings highlight its potential as a therapeutic agent in cancer treatment.

Case Study 2: Anticonvulsant Properties

Another study demonstrated that a closely related compound exhibited protective effects in animal models of seizures, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy .

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